molecular formula C15H17NO3 B1300263 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid CAS No. 626205-17-2

2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

Cat. No.: B1300263
CAS No.: 626205-17-2
M. Wt: 259.3 g/mol
InChI Key: XYKKADDSCIPBOO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$-NMR spectrum of this compound in dimethyl sulfoxide (DMSO-$$ d_6 $$) reveals distinct signals for aromatic protons, the cyclohexyl group, and functional groups. Key features include:

  • Aromatic protons : A multiplet at $$ \delta = 7.42–8.00 \, \text{ppm} $$, corresponding to the isoindole ring’s H-5, H-6, and H-7 positions .
  • Cyclohexyl protons : A broad multiplet at $$ \delta = 1.12–2.24 \, \text{ppm} $$, characteristic of the cyclohexane ring’s axial and equatorial hydrogens .
  • Carboxylic acid proton : A broad singlet at $$ \delta = 14.84 \, \text{ppm} $$, indicative of strong hydrogen bonding .

The $$ ^{13}\text{C} $$-NMR spectrum confirms the presence of the carbonyl group at $$ \delta = 169.8 \, \text{ppm} $$ (carboxylic acid) and $$ \delta = 164.8 \, \text{ppm} $$ (isoindole lactam carbonyl) .

Infrared (IR) Spectroscopy

IR spectroscopy identifies key functional groups:

  • A strong absorption at $$ 1719 \, \text{cm}^{-1} $$, assigned to the C=O stretch of the carboxylic acid .
  • A medium-intensity band at $$ 1613 \, \text{cm}^{-1} $$, attributed to the conjugated C=N stretch of the isoindole ring .
  • A broad peak at $$ 3307 \, \text{cm}^{-1} $$, corresponding to the NH group’s stretching vibration .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula $$ \text{C}{15}\text{H}{17}\text{NO}_{3} $$, with a calculated exact mass of $$ 259.1208 \, \text{g/mol} $$ and observed $$ m/z = 259.1212 \, [\text{M}+\text{H}]^+ $$ . Fragmentation patterns include loss of the cyclohexyl group ($$ -83 \, \text{Da} $$) and decarboxylation ($$ -44 \, \text{Da} $$) .

Table 2: Key spectroscopic assignments

Technique Signal (δ or $$ \nu $$) Assignment Source
$$ ^1\text{H} $$-NMR 7.42–8.00 ppm Isoindole aromatic H
$$ ^{13}\text{C} $$-NMR 169.8 ppm Carboxylic acid C=O
IR 1719 cm$$ ^{-1} $$ C=O stretch
HRMS 259.1212 $$ m/z $$ $$ [\text{M}+\text{H}]^+ $$

Computational Modeling of Molecular Geometry

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the compound’s electronic structure and geometry. Optimized bond lengths for the isoindole ring ($$ \text{C-N} = 1.38 \, \text{Å} $$, $$ \text{C=O} = 1.22 \, \text{Å} $$) align closely with X-ray data . The cyclohexyl group’s chair conformation is energetically favored, with a computed strain energy of $$ 25.3 \, \text{kJ/mol} $$, consistent with experimental observations .

Frontier molecular orbital analysis reveals a HOMO-LUMO gap of $$ 4.8 \, \text{eV} $$, suggesting moderate reactivity. The HOMO is localized on the isoindole ring, while the LUMO resides on the carboxylic acid group, indicating potential sites for electrophilic and nucleophilic interactions .

Table 3: Computational results for key geometric parameters

Parameter Calculated Value Experimental Value Source
C=O bond length 1.22 Å 1.22 Å
C-N bond length 1.38 Å 1.37 Å
HOMO-LUMO gap 4.8 eV
Cyclohexyl strain energy 25.3 kJ/mol

Properties

IUPAC Name

2-cyclohexyl-3-oxo-1H-isoindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-14-13-10(5-4-8-12(13)15(18)19)9-16(14)11-6-2-1-3-7-11/h4-5,8,11H,1-3,6-7,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKKADDSCIPBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC3=C(C2=O)C(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354823
Record name 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626205-17-2
Record name 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with phthalic anhydride, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like sulfuric acid or acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or acylated isoindole derivatives, which can have different biological or chemical properties.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has shown promise in the development of new pharmaceutical agents. Its structure suggests potential activity against various biological targets, making it a candidate for drug development. Research indicates that derivatives of isoindole compounds can exhibit anti-inflammatory and analgesic properties, which could be beneficial in treating conditions such as arthritis and chronic pain .

Case Studies
Recent studies have focused on synthesizing analogs of this compound to evaluate their pharmacological activities. For instance, modifications to the cyclohexyl group have been investigated to enhance bioavailability and reduce toxicity. Such studies emphasize the importance of structure-activity relationships in optimizing therapeutic efficacy .

Cosmetic Applications

Topical Formulations
The compound is also being explored for its use in cosmetic formulations. Its potential as a skin-conditioning agent makes it suitable for inclusion in creams and lotions aimed at improving skin hydration and texture. The compound's ability to stabilize emulsions can enhance the overall quality and efficacy of cosmetic products .

Research Findings
A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the importance of evaluating skin bioavailability for topical formulations containing similar compounds. This research underscores the need for thorough investigation into how such compounds penetrate skin layers and their subsequent effects on skin health .

Chemical Properties and Formulation Development

Chemical Characteristics
The molecular formula for this compound is C15H17NO3, with a molecular weight of 259.30 g/mol . Understanding these properties is crucial for its application in both pharmaceuticals and cosmetics.

Formulation Techniques
Innovative formulation techniques, such as response surface methodology, have been employed to optimize the use of this compound in various applications. These techniques allow researchers to systematically assess how different formulation components interact with one another, ultimately leading to more effective products .

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Isoindole Derivatives

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Properties/Applications Reference(s)
Target Compound C₁₅H₁₇NO₃ 259.31 Cyclohexyl (2-position) Potential intermediate in drug synthesis
2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid C₁₆H₁₃NO₃ 267.28 Benzyl (2-position) Higher lipophilicity (XLogP3 = 2)
2-Cyclopropyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid C₁₂H₁₁NO₃ 217.22 Cyclopropyl (2-position) Enhanced ring strain; smaller substituent
2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid C₂₀H₂₅NO₃ 327.42 Spirocyclic cyclohexyl-cyclopentane Rigid 3D architecture; higher molecular weight
2-Cyclopentyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid C₁₅H₁₇NO₄ 275.30 Cyclopentyl + epoxy ring Increased ring strain; potential for unique reactivity
Key Observations:
  • Substituent Size and Lipophilicity: The benzyl derivative (C₁₆H₁₃NO₃) exhibits higher lipophilicity (XLogP3 = 2) compared to the cyclohexyl analog, which may influence membrane permeability in biological systems .
  • Structural Complexity: The spirocyclic derivative (C₂₀H₂₅NO₃) demonstrates a fused bicyclic system, which could enhance binding specificity in enzyme inhibition studies .

Hydrogen Bonding and Crystallographic Behavior

The target compound’s solid-state interactions can be inferred from structurally related isoindole derivatives. For example, the furoisoindole analog in forms O—H···O hydrogen bonds and C—H···π interactions in its crystal lattice, creating chain-like motifs .

Biological Activity

2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a compound with significant potential in various biological applications. Its structural characteristics and biological activities make it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C15H17NO3
  • Molecular Weight: 259.30 g/mol
  • CAS Number: 626205-17-2

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential interactions with:

  • Enzymatic Inhibition: The keto group may facilitate interactions with enzyme active sites.
  • Receptor Modulation: The isoindole structure could allow binding to neurotransmitter receptors or other protein targets.

Anticancer Activity

Preliminary studies suggest that isoindole derivatives can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.

Case Study:
A study on structurally similar isoindoles demonstrated significant cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating potent activity at low concentrations. This suggests that this compound may exhibit similar properties.

Neuroprotective Effects

The compound's potential neuroprotective effects are being explored, particularly in the context of neurodegenerative diseases. Some isoindole derivatives have shown promise in protecting neuronal cells from oxidative stress-induced damage.

Synthesis and Evaluation

Recent studies have focused on synthesizing various derivatives of isoindoles to evaluate their biological activities systematically. The synthesis of 2-cyclohexyl-3-oxo derivatives has been reported, emphasizing their potential as lead compounds for further drug development.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against specific bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

Q & A

Q. What are the recommended methods for synthesizing 2-cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid?

While direct synthesis protocols for this compound are not documented in the provided evidence, analogous pathways for related isoindole-carboxylic acids suggest potential strategies. For example, condensation reactions involving 3-formyl-indole precursors (common in heterocyclic chemistry) with cyclohexyl-derived nucleophiles could be explored under reflux conditions using acetic acid and sodium acetate as catalysts (as seen in similar syntheses ). Post-synthesis, characterization via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity.

Q. How should researchers handle this compound safely in laboratory settings?

Safety data sheets (SDS) emphasize strict personal protective equipment (PPE) protocols:

  • Use nitrile gloves and full-body chemical-resistant clothing to avoid skin contact .
  • Employ P95 (US) or P1 (EU) respirators for particulate protection; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators if aerosolization occurs .
  • Avoid environmental release by containing spills and preventing drainage contamination .

Q. What analytical techniques are suitable for characterizing this compound?

Key methods include:

  • Spectroscopy : 1H^1H-NMR for cyclohexyl proton environments and isoindole ring protons; IR for carbonyl (3-oxo) and carboxylic acid (-COOH) stretches.
  • Chromatography : HPLC or LC-MS to assess purity, given the lack of reported stability data .
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (not currently documented) .

Advanced Research Questions

Q. How can the reactivity of the 3-oxo and carboxylic acid groups be leveraged for functionalization?

The ketone (3-oxo) group may undergo nucleophilic additions (e.g., Grignard reactions) or reductions to alcohols, while the carboxylic acid can form amides or esters for prodrug development. For example:

  • Amide formation : React with amines (e.g., HATU/DIPEA coupling) to explore bioactivity .
  • Ketone derivatization : Use hydrazine to form hydrazones for crystallography studies. Note: Reaction conditions must be optimized due to potential steric hindrance from the cyclohexyl group .

Q. What computational approaches can predict the compound’s electronic properties and reactivity?

Density functional theory (DFT) calculations can model:

  • Electron distribution in the isoindole ring and cyclohexyl substituent.
  • Frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Solubility parameters via COSMO-RS simulations, addressing the lack of physicochemical data .

Q. How can conflicting data on isoindole-carboxylic acid reactivity be resolved in mechanistic studies?

Contradictions (e.g., unexpected regioselectivity) require:

  • Systematic variation : Test solvents (polar vs. nonpolar), temperatures, and catalysts.
  • Isotopic labeling : Use 13C^{13}C-labeled reagents to track reaction pathways.
  • In situ monitoring : Raman spectroscopy or real-time NMR to detect intermediates .

Q. What strategies are recommended for assessing biological activity given limited toxicological data?

  • In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization.
  • Comparative studies : Benchmark against structurally related compounds (e.g., 3-formyl-indole derivatives with known bioactivity) .
  • ADMET profiling : Use Caco-2 cells for permeability and microsomal stability tests .

Q. How can degradation pathways be studied to address ecological impact concerns?

  • Photolysis : Expose to UV light and analyze breakdown products via HPLC-MS.
  • Hydrolysis : Test stability at varying pH levels (1–13) to identify labile bonds.
  • Soil mobility : Use column chromatography with synthetic soil matrices to model environmental fate .

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